molecular formula C10H4Br2N6S B10924914 2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10924914
M. Wt: 400.05 g/mol
InChI Key: KBJASYSJBJEMLE-UHFFFAOYSA-N
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Description

    2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core with a 4,5-dibromo-2-thienyl substituent.

  • The compound’s unique arrangement of atoms makes it an interesting candidate for various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic route chosen.

      Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts are ongoing to optimize synthetic protocols.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: Depending on the specific reaction, products may include derivatives with altered functional groups or halogenation patterns.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: The compound likely interacts with cellular proteins or enzymes.

      Pathways: Further studies are needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine and 4,5-dibromo-2-thienyl sets it apart.

      Similar Compounds: While there are no direct analogs, related heterocyclic compounds exist, such as other pyrazolo-triazolo-pyrimidines.

    Properties

    Molecular Formula

    C10H4Br2N6S

    Molecular Weight

    400.05 g/mol

    IUPAC Name

    4-(4,5-dibromothiophen-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C10H4Br2N6S/c11-5-1-6(19-7(5)12)9-15-10-4-2-14-16-8(4)13-3-18(10)17-9/h1-3H,(H,14,16)

    InChI Key

    KBJASYSJBJEMLE-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(SC(=C1Br)Br)C2=NN3C=NC4=C(C3=N2)C=NN4

    Origin of Product

    United States

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